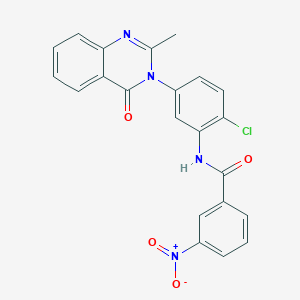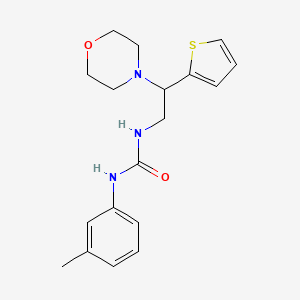
1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(m-tolyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(m-tolyl)urea, also known as MTMU, is a chemical compound that has attracted significant attention in the scientific community due to its unique properties and potential applications. MTMU is a urea-based compound that has shown promising results in various research studies, particularly in the field of medicinal chemistry.
作用機序
The mechanism of action of 1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(m-tolyl)urea is not fully understood. However, it has been suggested that this compound exerts its antitumor activity by inhibiting the activity of tubulin, a protein that is involved in cell division. This compound has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, leading to its anti-inflammatory activity. The exact mechanism of action of this compound in inhibiting the hepatitis C virus is still under investigation.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the migration and invasion of cancer cells, which is essential for the metastasis of cancer. Additionally, this compound has been shown to reduce the production of inflammatory cytokines, which are involved in the inflammatory response. This compound has also been found to reduce the levels of certain enzymes that are involved in the replication of the hepatitis C virus.
実験室実験の利点と制限
1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(m-tolyl)urea has several advantages for lab experiments. It is readily available, and its synthesis method is well-established. This compound has also been found to be relatively stable under various conditions, making it suitable for experiments that require long-term stability. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its full potential has not yet been explored. Additionally, the mechanism of action of this compound is not fully understood, which may limit its application in certain experiments.
将来の方向性
There are several future directions for the research of 1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(m-tolyl)urea. One potential direction is to investigate the potential of this compound as a therapeutic agent for cancer and inflammatory diseases. Another potential direction is to explore the mechanism of action of this compound in inhibiting the hepatitis C virus. Additionally, further studies are needed to explore the full potential of this compound in various research fields, including medicinal chemistry and drug discovery.
Conclusion
In conclusion, this compound, or this compound, is a urea-based compound that has shown promising results in various research studies. This compound has potential applications in medicinal chemistry, particularly in the treatment of cancer, inflammatory diseases, and viral infections. The synthesis method of this compound is well-established, and it is readily available for research purposes. However, further studies are needed to explore the full potential of this compound and its mechanism of action.
合成法
1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(m-tolyl)urea can be synthesized using a simple and efficient method. The synthesis involves the reaction of 1-(2-aminoethyl)-3-(m-tolyl)urea with thiophene-2-carboxaldehyde in the presence of morpholine as a catalyst. The reaction takes place under mild conditions and yields this compound with high purity and yield. The synthesis method of this compound has been well-established, and it is readily available for research purposes.
科学的研究の応用
1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(m-tolyl)urea has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. This compound has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been found to exhibit antiviral activity against the hepatitis C virus, making it a potential candidate for the development of new antiviral drugs.
特性
IUPAC Name |
1-(3-methylphenyl)-3-(2-morpholin-4-yl-2-thiophen-2-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-14-4-2-5-15(12-14)20-18(22)19-13-16(17-6-3-11-24-17)21-7-9-23-10-8-21/h2-6,11-12,16H,7-10,13H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOLKYNKKVFNPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC(C2=CC=CS2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Benzyl-3-aza-bicyclo[3.2.1]octane-8-carbonitrile](/img/structure/B2789724.png)
![2-(isopentylthio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2789726.png)
![9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2789728.png)

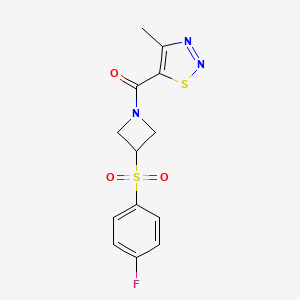
![N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]-2-(4-phenylphenyl)acetamide](/img/structure/B2789732.png)
![2-[3-[(4-Phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2789733.png)
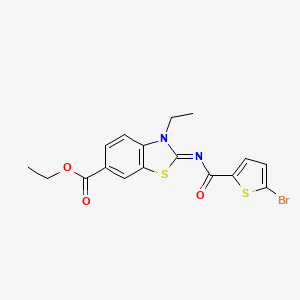
![4-tert-butyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2789736.png)
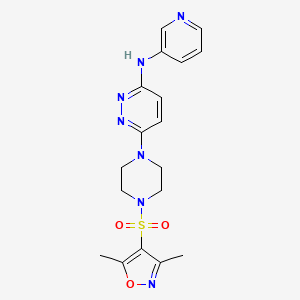
![2-[(3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B2789740.png)

![N-(3,4-dimethoxyphenethyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2789742.png)
